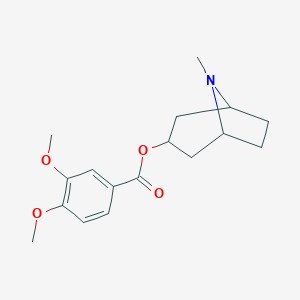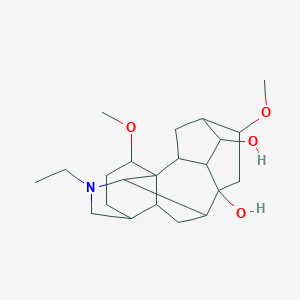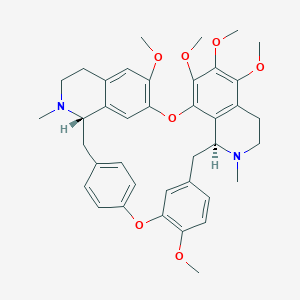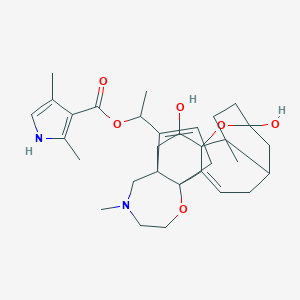
Convolamine
描述
Convolamine is a tropane alkaloid extracted from the plant Convolvulus plauricalis. It is known for its potent sigma-1 receptor-positive modulation, which imparts cognitive and neuroprotective properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
科学研究应用
Convolamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tropane alkaloids and their derivatives.
Biology: Investigated for its neuroprotective and cognitive-enhancing properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of pharmaceuticals and neuroprotective agents.
作用机制
Target of Action
Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is identified as a potent positive modulator of the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates a variety of cellular processes. It’s involved in the regulation of ion channels and receptors, and plays a role in neuroprotection and neuroplasticity .
Mode of Action
Instead, it behaves as a positive modulator by shifting the IC50 value of the reference agonist PRE-084 to lower values . This suggests that this compound enhances the activity of S1R, thereby modulating its downstream effects.
Biochemical Pathways
The sigma-1 receptor is known to be involved in various cellular processes, including ion channel modulation, protein folding, and lipid transport . By acting as a positive modulator of S1R, this compound could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Its effects have been observed at low doses of approximately 1 mg/kg , suggesting that it may have good bioavailability and effective distribution within the body
Result of Action
This compound has been shown to restore normal mobility in zebrafish larvae models of Wolfram syndrome, a neurodegenerative disorder . It also restored learning in mice models treated with Dizocilpine and Aβ25-35, substances known to induce cognitive deficits .
生化分析
Biochemical Properties
In biochemical reactions, Convolamine acts as a positive modulator of the sigma-1 receptor (S1R) . It interacts with various enzymes and proteins, including the S1R and BiP . The nature of these interactions involves shifting the IC50 value of the reference agonist PRE-084 to lower values .
Cellular Effects
This compound: has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the sigma-1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules, particularly the sigma-1 receptor . It does not bind to the S1R agonist/antagonist binding site nor dissociate S1R from BiP, but behaves as a positive modulator .
Temporal Effects in Laboratory Settings
The effects of This compound It has been observed that this compound can restore normal mobility in wfs1abKO larvae without affecting wfs1abWT controls .
Dosage Effects in Animal Models
The effects of This compound at different dosages in animal models have been studied. It has been found that this compound can restore learning in Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice . These effects were observed at low 1 mg/kg doses .
Metabolic Pathways
The specific metabolic pathways that This compound It is known that this compound interacts with the sigma-1 receptor, which plays a role in various metabolic processes .
Transport and Distribution
The transport and distribution of This compound Given its interaction with the sigma-1 receptor, it is likely that it may be transported and distributed in a manner similar to other sigma-1 receptor modulators .
Subcellular Localization
The subcellular localization of This compound Given its interaction with the sigma-1 receptor, it is likely that it may be localized in areas where this receptor is present .
准备方法
Synthetic Routes and Reaction Conditions: Convolamine can be synthesized through various methods, including the extraction from the aerial parts of Convolvulus plauricalis. The extraction process involves the use of solvents such as benzene and chloroform, followed by column chromatography over aluminum oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, solvent extraction, and purification through chromatographic techniques .
化学反应分析
Types of Reactions: Convolamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving alkylhalides and acid chlorides, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkylhalides (e.g., methyliodide, hexylbromide) and acid chlorides (e.g., benzoyl chloride) are frequently employed.
Major Products: The major products formed from these reactions include various this compound derivatives, such as N-methylthis compound, N-benzoylthis compound, and N-chloroacetylthis compound .
相似化合物的比较
Convolvine: A desmethyl metabolite of convolamine with similar but less potent effects.
Convolidine: Another tropane alkaloid with neuroprotective properties.
Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor positively distinguishes it from other similar compounds. Its potent cognitive and neuroprotective properties, along with its specific interaction with the sigma-1 receptor, make it a valuable compound for therapeutic research .
属性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPCFUCFQBXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329455 | |
| Record name | Convolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-56-1 | |
| Record name | Convolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















